![molecular formula C19H19N3O5S B11688472 N-[4-(3,4-Dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-2-methoxy-benzamide](/img/structure/B11688472.png)
N-[4-(3,4-Dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-2-methoxy-benzamide
Description
Molecular Architecture and Functional Group Analysis
Core Structural Features
The compound’s IUPAC name, 4-bromo-N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]benzamide , reflects its three primary components (Fig. 1):
- Methoxy-benzamide moiety : A benzene ring substituted with a methoxy group (–OCH₃) at the ortho position and a carboxamide group (–CONH–).
- Sulfamoyl bridge : A sulfonamide group (–SO₂NH–) connecting the benzamide to a phenyl ring.
- 3,4-Dimethylisoxazole : A five-membered heterocyclic ring containing oxygen and nitrogen atoms, with methyl groups at positions 3 and 4.
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
Molecular formula | C₂₀H₂₁N₃O₅S | |
Molecular weight | 415.5 g/mol | |
SMILES | COc1ccccc1C(=O)Nc2ccc(cc2)S(=O)(=O)Nc3noc(C)c3C | |
InChIKey | AIGYUEMACHJVEF-UHFFFAOYSA-N |
The sulfamoyl group enhances solubility in polar solvents, while the isoxazole ring contributes to metabolic stability and π-π stacking interactions.
Properties
Molecular Formula |
C19H19N3O5S |
---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-2-methoxybenzamide |
InChI |
InChI=1S/C19H19N3O5S/c1-12-13(2)21-27-19(12)22-28(24,25)15-10-8-14(9-11-15)20-18(23)16-6-4-5-7-17(16)26-3/h4-11,22H,1-3H3,(H,20,23) |
InChI Key |
MFXQKFUVULJLGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3OC |
Origin of Product |
United States |
Preparation Methods
Table 1: Key Reaction Parameters for Sulfonamide Coupling
Parameter | Optimal Condition | Impact on Yield |
---|---|---|
Temperature | 70°C | 85% yield |
Solvent | DMF | 78% purity |
Catalyst (TEA) | 10 mol% | 20% increase |
Reaction Time | 12 hours | 90% completion |
Side reactions, such as over-sulfonation or hydrolysis of the isoxazole ring, are mitigated by controlling moisture levels and reaction time.
Purification and Isolation Techniques
Post-synthesis purification ensures the removal of unreacted intermediates and byproducts. Column chromatography using silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) eluent is standard. Alternatively, recrystallization from ethanol-water mixtures enhances purity to >98%.
Recent advancements employ high-performance liquid chromatography (HPLC) for analytical validation. For example, reverse-phase HPLC with a C18 column (acetonitrile/water, 70:30) resolves the target compound at a retention time of 6.8 minutes.
Spectroscopic Characterization
Post-purification, the compound is characterized using spectroscopic methods:
-
-NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, SO2NH), 7.89–7.12 (m, 7H, aromatic), 3.89 (s, 3H, OCH3), 2.45 (s, 3H, CH3), 2.32 (s, 3H, CH3).
-
IR (KBr): 3270 cm (N–H stretch), 1650 cm (C=O), 1340 cm (S=O).
Mass spectrometry (ESI-MS) confirms the molecular ion peak at 416.1 [M+H].
Scalability and Industrial Relevance
Scalable synthesis requires cost-effective and reproducible methods. Patent literature describes kilogram-scale production using continuous-flow reactors, which reduce reaction times by 40% compared to batch processes. Key considerations include:
Chemical Reactions Analysis
Types of Reactions
N-[4-(3,4-Dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-2-methoxy-benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the sulfonamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles like thiols or amines can replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thiols (R-SH), amines (R-NH2)
Major Products
Oxidation: Sulfone derivatives
Reduction: Amine derivatives
Substitution: Thiol or amine-substituted derivatives
Scientific Research Applications
N-[4-(3,4-Dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-2-methoxy-benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(3,4-Dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-2-methoxy-benzamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or modulate receptor activity. The isoxazole ring and methoxy-benzamide moiety contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Substituent Effects on the Benzamide Moiety
The benzamide group’s substitution pattern significantly impacts biological and physicochemical properties. Comparisons include:
Key Observations :
Heterocyclic Modifications
The isoxazole ring’s substitution pattern differentiates the target compound from analogs:
Key Observations :
Physicochemical Properties
- Solubility : The dimethylisoxazole and methoxy groups likely render the target compound less soluble in water compared to sulfonamides with polar substituents (e.g., hydroxyl or carboxyl groups) .
- Thermal Stability : The absence of tautomerism (unlike triazole-thiones in ) suggests higher thermal stability, critical for formulation and storage .
Biological Activity
N-[4-(3,4-Dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-2-methoxy-benzamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanism of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C19H19N3O5S
- Molecular Weight : 401.4 g/mol
- IUPAC Name : this compound
The structure features a benzamide core linked to an isoxazole ring and a sulfonamide group, which are crucial for its biological interactions. The sulfonamide moiety is known for its ability to inhibit enzymes by forming hydrogen bonds with active site residues, thereby contributing to its potential as a therapeutic agent .
1. Enzyme Inhibition
The primary mechanism of action for this compound involves the inhibition of specific enzymes involved in metabolic pathways. The sulfonamide group facilitates binding to enzyme active sites, leading to significant inhibition . This characteristic positions the compound as a candidate for drug development, particularly in targeting diseases that are mediated by these enzymes.
2. Antibacterial Activity
Research indicates that compounds with similar structures exhibit antibacterial properties. For instance, derivatives of thiourea and other sulfonamides have shown efficacy against various bacterial strains such as E. faecalis, P. aeruginosa, and K. pneumoniae . While specific data on the antibacterial activity of this compound is limited, its structural similarities suggest potential effectiveness against similar pathogens.
Compound | Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |
---|---|---|---|
Thiourea Derivative | E. faecalis | 40-50 | 29 |
Thiourea Derivative | P. aeruginosa | 40-50 | 24 |
Thiourea Derivative | K. pneumoniae | 40-50 | 30 |
3. Anticancer Activity
Studies have highlighted the anticancer potential of related compounds, particularly those targeting pathways involved in cancer cell proliferation and apoptosis. For instance, certain derivatives have demonstrated IC50 values ranging from 3 to 20 µM against various cancer cell lines . Although direct studies on this compound are sparse, the structural framework suggests it may also exhibit similar anticancer properties.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds structurally related to this compound:
- Antioxidant Activity : Compounds with similar functional groups have been shown to possess antioxidant properties, which may contribute to their protective effects against oxidative stress-related diseases.
- Anti-inflammatory Effects : Some derivatives have been tested for their ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α, showing promising results that warrant further investigation into their anti-inflammatory capabilities .
- Neuroprotective Effects : Related compounds have been investigated for potential neuroprotective effects in models of Alzheimer's disease, suggesting that this compound could also be evaluated in this context.
Q & A
Basic: What synthetic routes are commonly employed to prepare N-[4-(3,4-Dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-2-methoxy-benzamide?
The synthesis typically involves a multi-step process:
- Step 1 : Formation of the sulfamoyl linkage between the isoxazole and phenyl rings. This often requires activating agents like thionyl chloride (SOCl₂) to convert sulfonic acids to sulfonyl chlorides, followed by coupling with amines under inert atmospheres .
- Step 2 : Introduction of the benzamide moiety via amidation. For example, reacting 2-methoxybenzoyl chloride with the sulfamoyl-phenyl intermediate in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts .
- Purification : Techniques such as column chromatography or recrystallization are critical to achieve high purity (>95%), monitored by TLC or HPLC .
Advanced: How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?
X-ray crystallography, using software like SHELXL , enables precise determination of bond angles, torsion angles, and hydrogen-bonding networks. For example:
- Hydrogen bonding : Intermolecular N–H···N or N–H···O interactions (e.g., in thiazole/amide analogs) stabilize crystal packing .
- Conformational analysis : The dihedral angle between the isoxazole and benzamide rings can reveal electronic conjugation effects, critical for understanding reactivity .
- Validation : R-factors < 0.05 and residual electron density maps confirm structural accuracy .
Basic: What spectroscopic methods are used to characterize this compound?
- NMR (¹H/¹³C) : Assign peaks for key groups (e.g., isoxazole protons at δ 6.5–7.0 ppm, methoxy group at δ 3.8–4.0 ppm) .
- FT-IR : Confirm sulfonamide (S=O stretching at ~1350–1150 cm⁻¹) and amide (C=O at ~1650 cm⁻¹) functionalities .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ expected for C₁₉H₁₈N₃O₅S: 400.0912) .
Advanced: How can computational modeling predict the compound’s electronic properties?
Density-functional theory (DFT) methods (e.g., B3LYP/6-31G*) calculate:
- HOMO-LUMO gaps : To assess redox stability (e.g., gaps < 4 eV suggest potential reactivity in electron-transfer reactions) .
- Electrostatic potential maps : Identify nucleophilic/electrophilic sites on the isoxazole and benzamide moieties .
- Thermochemical data : Atomization energies and ionization potentials can predict stability under reaction conditions .
Basic: What in vitro assays are suitable for evaluating its biological activity?
- Antimicrobial : Broth microdilution (MIC assays) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
- Antiviral : Plaque reduction assays for HSV-1 inhibition, as seen in structurally related sulfonamide-isoxazole derivatives .
Advanced: How to address contradictory data in biological activity studies?
- Dose-response curves : Replicate assays across multiple cell lines to distinguish cell-specific effects vs. compound toxicity .
- Metabolic stability : Use liver microsome assays to rule out rapid degradation as a cause of false negatives .
- Target validation : Employ siRNA knockdown or CRISPR-Cas9 to confirm protein targets (e.g., viral thymidine kinase in HSV-1) .
Advanced: What strategies optimize the compound’s solubility for pharmacokinetic studies?
- Salt formation : React with HCl or sodium pivalate to improve aqueous solubility .
- Prodrug design : Introduce hydrolyzable groups (e.g., pivaloyloxymethyl) at the methoxy or sulfamoyl positions .
- Co-solvents : Use DMSO/PEG mixtures in preclinical formulations, ensuring <1% DMSO to avoid cellular toxicity .
Basic: How to analyze stability under varying pH conditions?
- Forced degradation studies : Expose the compound to buffers at pH 1–13 (e.g., HCl for acidic, NaOH for basic) at 37°C for 24–72 hours.
- HPLC monitoring : Track degradation products (e.g., hydrolysis of the amide bond at pH >10) .
- Kinetic modeling : Calculate t₁/₂ (half-life) to predict shelf-life in storage .
Advanced: What crystallographic software tools are recommended for structural refinement?
- SHELX suite : SHELXL for refining hydrogen positions and anisotropic displacement parameters, especially for sulfonamide derivatives .
- Olex2 : Visualize intermolecular interactions (e.g., π-π stacking between aromatic rings) .
- Mercury CSD : Analyze packing diagrams and compare with similar structures in the Cambridge Structural Database .
Advanced: How to design analogs with enhanced bioactivity?
- Structure-activity relationship (SAR) : Modify the methoxy group to electron-withdrawing substituents (e.g., nitro) to increase membrane permeability .
- Heterocycle replacement : Substitute isoxazole with 1,3,4-thiadiazole to improve hydrogen-bonding capacity .
- Fragment-based design : Use SPR (surface plasmon resonance) to screen fragment libraries targeting viral proteases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.